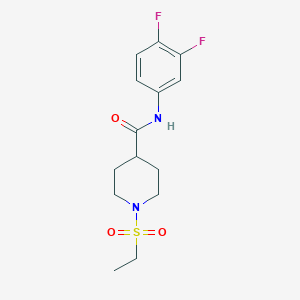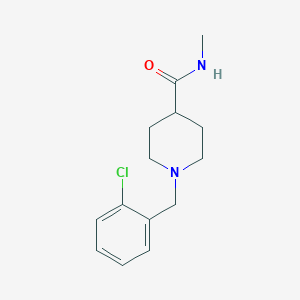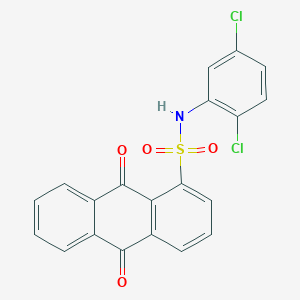
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide (also known as DFE-1) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用機序
DFE-1 has been shown to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in a variety of biological processes, including cell signaling, gene expression, and cell division. By inhibiting GSK-3β, DFE-1 may have a variety of effects on biological processes, including neuroprotection, cancer cell growth inhibition, and more.
Biochemical and Physiological Effects:
DFE-1 has been shown to have a variety of biochemical and physiological effects, including neuroprotection, cancer cell growth inhibition, and anti-inflammatory effects. In animal studies, DFE-1 has been shown to protect against neurodegeneration and improve cognitive function. Additionally, DFE-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, DFE-1 has been shown to have anti-inflammatory effects in animal models of inflammation.
実験室実験の利点と制限
One advantage of using DFE-1 in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. Additionally, DFE-1 has been shown to have relatively low toxicity in animal studies, making it a safer option for experiments than other compounds. However, one limitation of using DFE-1 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research involving DFE-1. One area of interest is in developing new compounds with similar structures and potentially improved properties. Additionally, more research is needed to fully understand the mechanisms of action of DFE-1 and its effects on various biological processes. Finally, further studies are needed to determine the potential clinical applications of DFE-1 in treating neurodegenerative diseases, cancer, and other conditions.
合成法
DFE-1 is synthesized using a multi-step process involving the reaction of 3,4-difluoroaniline with ethylsulfonyl chloride to form the intermediate 3,4-difluoro-N-(ethylsulfonyl)aniline. This intermediate is then reacted with piperidinecarboxylic acid to form DFE-1. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
DFE-1 has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DFE-1 has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DFE-1 has been shown to inhibit the growth of cancer cells and may have potential applications in developing new cancer treatments. In drug discovery, DFE-1 has been used as a starting point for developing new compounds with similar structures and potentially improved properties.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-11-3-4-12(15)13(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXWPKHWNREQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)



![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
